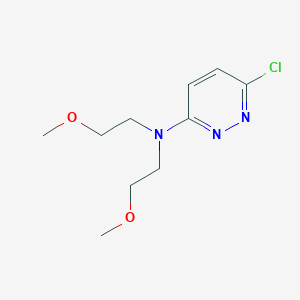
6-chloro-N,N-bis(2-methoxyethyl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N,N-bis(2-methoxyethyl)pyridazin-3-amine is a chemical compound with the molecular formula C10H16ClN3O2 and a molecular weight of 245.71 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 6-position and two methoxyethyl groups at the N,N positions.
Méthodes De Préparation
The synthesis of 6-chloro-N,N-bis(2-methoxyethyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with bis(2-methoxyethyl)amine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product. Industrial production methods may involve bulk custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
6-Chloro-N,N-bis(2-methoxyethyl)pyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Amination Reactions: It can be used in Pd-catalyzed Buchwald-Hartwig amination reactions to synthesize aryl amines by reacting with aryl and heteroaryl halides.
Common reagents and conditions used in these reactions include palladium catalysts, aryl halides, and suitable solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Chloro-N,N-bis(2-methoxyethyl)pyridazin-3-amine has several scientific research applications, including:
Biology: The compound may be used in biochemical studies to investigate its interactions with biological molecules.
Mécanisme D'action
The mechanism of action of 6-chloro-N,N-bis(2-methoxyethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in amination reactions, the compound acts as a nucleophile, reacting with aryl halides to form aryl amines .
Comparaison Avec Des Composés Similaires
6-Chloro-N,N-bis(2-methoxyethyl)pyridazin-3-amine can be compared with other similar compounds, such as:
6-Chloropyridazine: The parent compound from which it is derived.
Bis(2-methoxyethyl)amine: A related compound used in the synthesis of various chemical intermediates.
Other Pyridazine Derivatives: Compounds with similar structures but different substituents on the pyridazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propriétés
IUPAC Name |
6-chloro-N,N-bis(2-methoxyethyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2/c1-15-7-5-14(6-8-16-2)10-4-3-9(11)12-13-10/h3-4H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPBAWKRVXJWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1=NN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
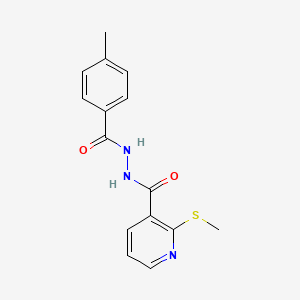
![6-(2,4-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354325.png)
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-isoquinolin]-6'-ol](/img/structure/B13354329.png)
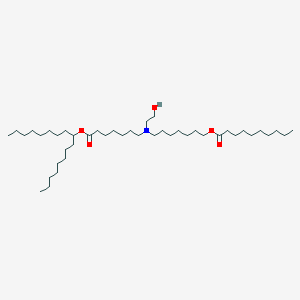
![2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile](/img/structure/B13354337.png)
![2-Methyl-3-{6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13354340.png)
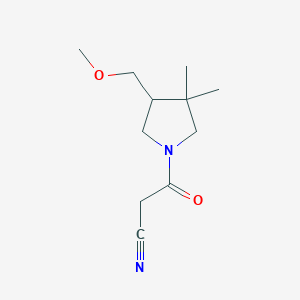
![N,N-diphenyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13354345.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B13354366.png)
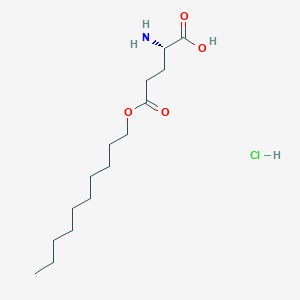

![8-Azaspiro[4.5]dec-2-en-1-one](/img/structure/B13354394.png)

![{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-naphthyl ether](/img/structure/B13354403.png)
